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molecular formula C9H10O4 B8507884 4-Hydroxy-3-(2-hydroxyethoxy)benzaldehyde

4-Hydroxy-3-(2-hydroxyethoxy)benzaldehyde

Cat. No. B8507884
M. Wt: 182.17 g/mol
InChI Key: QCIPGQRDXQOOAZ-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

Followed procedure described for Intermediate 61, starting from the 4-hydroxy-3-(2-hydroxyethoxy)benzaldehyde to give desired product, Intermediate 71.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([N+:12]([O-:14])=[O:13])[C:6]([OH:11])=[C:7]([CH:10]=1)C#N)=[O:2].[OH:15][C:16]1C=CC(C=O)=C[C:17]=1[O:24]CCO>>[OH:11][C:6]1[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]([CH:1]=[O:2])=[CH:10][C:7]=1[O:15][CH2:16][CH2:17][OH:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C(=C(C#N)C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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